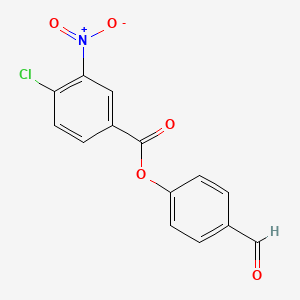
(4-Formylphenyl) 4-chloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formylphenyl) 4-chloro-3-nitrobenzoate is an organic compound that features both aldehyde and ester functional groups It is a derivative of benzoic acid and is characterized by the presence of a formyl group on the phenyl ring and a chloro-nitro substitution on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formylphenyl) 4-chloro-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.
Esterification: The 4-chloro-3-nitrobenzoic acid is then esterified with 4-formylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Formylphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-amino-3-chlorobenzoate derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Oxidation: 4-formylbenzoic acid derivatives.
Scientific Research Applications
(4-Formylphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Medicinal Chemistry:
Biological Studies: Used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of (4-Formylphenyl) 4-chloro-3-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Substitution: The chloro group is replaced by a nucleophile, altering the compound’s reactivity and properties.
Oxidation: The formyl group is oxidized to a carboxylic acid, changing the compound’s acidity and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the formyl group.
4-Formylbenzoic acid: Similar structure but lacks the chloro and nitro groups.
4-Chloro-3-nitrobenzaldehyde: Similar structure but lacks the ester linkage.
Uniqueness
(4-Formylphenyl) 4-chloro-3-nitrobenzoate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science.
Properties
IUPAC Name |
(4-formylphenyl) 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO5/c15-12-6-3-10(7-13(12)16(19)20)14(18)21-11-4-1-9(8-17)2-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYALHZQKDNTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B5751488.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
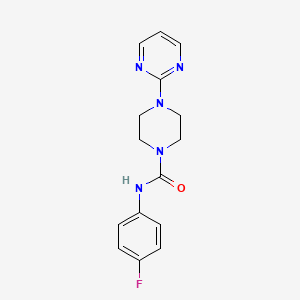
![N-[(3-bromo-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5751521.png)
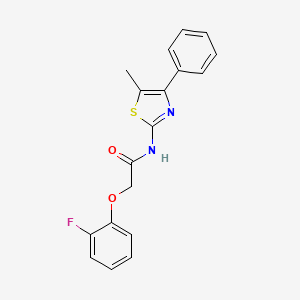

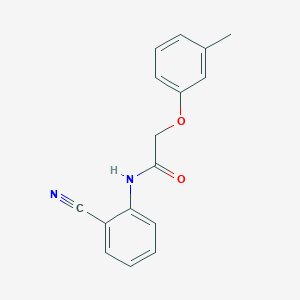


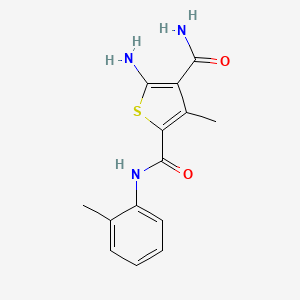
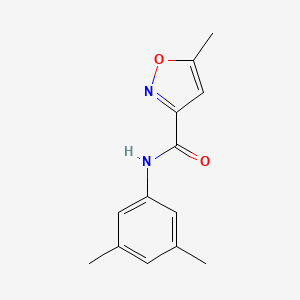
![5,11,11-trimethyl-3-(2-piperidin-1-ylethyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione](/img/structure/B5751564.png)
![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5751567.png)

